DANAIDON
Overview
Description
DANAIDON is a pyrrolizidine alkaloid derivative primarily found in the androconial organs of certain danaine butterflies, such as Parantica sita. This compound plays a crucial role in the chemical communication and mating behavior of these butterflies, acting as a major component of their sex pheromones .
Mechanism of Action
Target of Action
Danaidone, also known as DANAIDON, is a major pheromone component in several species of Danaidae . The primary targets of Danaidone are the alar androconial organs (sex brand) of male Danaid butterflies . These organs secrete a variety of compounds that serve as pheromones during courtship behavior .
Mode of Action
Danaidone is derived from various pyrrolizidine alkaloids (PAs), which males ingest as adults from PA-containing plants . The compound interacts with its targets by being secreted as a major component from the alar androconial organ . This interaction results in the production of pheromones that are essential for the courtship behavior of Danaid butterflies .
Biochemical Pathways
The biochemical pathway of Danaidone involves the sequestration of pyrrolizidine alkaloids (PAs) from plants, which are then used as precursors for pheromone production . This process is similar to the pharmacophagous acquisition and utilization of PAs reported for many ithomiid butterflies and larvae of some arctiid moths .
Pharmacokinetics
The pharmacokinetics of Danaidone involves the ingestion of pyrrolizidine alkaloids (PAs) by adult male Danaid butterflies from PA-containing plants . These PAs are then sequestered in the body tissue and used as precursors for Danaidone production . The amount of Danaidone produced can vary depending on the type of PA ingested .
Result of Action
The result of Danaidone’s action is the production of pheromones that are essential for the courtship behavior of Danaid butterflies . These pheromones are secreted from the alar androconial organ and are necessary for the acceptance of a male by a female .
Action Environment
The action of Danaidone is influenced by environmental factors such as the availability of PA-containing plants . In the field, males selectively ingest particular PAs that are readily transformable into Danaidone . This suggests that the action, efficacy, and stability of Danaidone are dependent on the specific environmental conditions and the availability of PA-containing plants .
Biochemical Analysis
Cellular Effects
Danaidone influences several cellular processes in danaine butterflies. It affects cell signaling pathways involved in mating behaviors, leading to the activation of specific receptors in female butterflies. This activation triggers a cascade of cellular events, including changes in gene expression and cellular metabolism, ultimately resulting in the acceptance of the male by the female . Additionally, Danaidone’s presence in the androconial organs suggests its role in cellular differentiation and maintenance of these specialized structures.
Molecular Mechanism
At the molecular level, Danaidone exerts its effects through binding interactions with specific receptors on the antennae of female butterflies. These receptors are highly sensitive to Danaidone, leading to the activation of downstream signaling pathways. The compound also interacts with enzymes involved in its biosynthesis, such as those responsible for the conversion of pyrrolizidine alkaloids into dihydropyrrolizines . This interaction is crucial for the production and release of Danaidone during courtship.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Danaidone have been observed to change over time. The stability of Danaidone is influenced by environmental factors such as temperature and humidity. Over time, Danaidone can degrade, leading to a decrease in its effectiveness as a pheromone. Long-term studies have shown that the continuous presence of Danaidone is necessary for maintaining its role in mating behaviors, and its degradation can impact the reproductive success of danaine butterflies .
Dosage Effects in Animal Models
The effects of Danaidone vary with different dosages in animal models. At low doses, Danaidone effectively attracts female butterflies and facilitates mating. At higher doses, it can lead to adverse effects, including toxicity and behavioral changes in both males and females. Threshold effects have been observed, where a minimum concentration of Danaidone is required to elicit a response, and exceeding this threshold can result in negative outcomes .
Metabolic Pathways
Danaidone is involved in specific metabolic pathways related to the conversion of pyrrolizidine alkaloids. Enzymes such as cytochrome P450 play a crucial role in the oxidation and reduction reactions that lead to the formation of Danaidone. These metabolic pathways ensure the efficient production of Danaidone from its precursors, allowing it to function effectively as a pheromone .
Transport and Distribution
Within cells and tissues, Danaidone is transported and distributed through specific transporters and binding proteins. These proteins facilitate the movement of Danaidone to the androconial organs, where it accumulates and is stored until needed for courtship. The localization and accumulation of Danaidone are essential for its role in mating behaviors, ensuring that it is readily available for release during courtship displays .
Subcellular Localization
Danaidone is localized in the androconial organs of danaine butterflies, specifically in the alar scent organs and abdominal hairpencils. This subcellular localization is directed by targeting signals and post-translational modifications that ensure Danaidone reaches the appropriate compartments. The activity and function of Danaidone are closely linked to its precise localization within these specialized structures .
Preparation Methods
Synthetic Routes and Reaction Conditions: DANAIDON is biosynthesized in nature by danaine butterflies through the ingestion of pyrrolizidine alkaloids from plants. These alkaloids are then converted into danaidone within the butterflies’ androconial organs
Industrial Production Methods: Research focuses on understanding and mimicking these natural processes rather than developing large-scale industrial production techniques .
Chemical Reactions Analysis
Types of Reactions: DANAIDON undergoes various chemical reactions, including:
Oxidation: Conversion of pyrrolizidine alkaloids to danaidone involves oxidation steps.
Reduction: Potential reduction reactions to modify the structure of danaidone.
Substitution: Possible substitution reactions to introduce different functional groups
Common Reagents and Conditions: The common reagents and conditions used in these reactions are typically those that facilitate oxidation and reduction processes, such as oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) .
Major Products: The major product formed from these reactions is danaidone itself, along with other related pyrrolizidine alkaloid derivatives like hydroxydanaidal .
Scientific Research Applications
DANAIDON has several scientific research applications, including:
Chemistry: Studying the biosynthesis and chemical properties of pyrrolizidine alkaloids.
Biology: Understanding the role of danaidone in the mating behavior and chemical communication of danaine butterflies
Medicine: Investigating the potential pharmacological effects of pyrrolizidine alkaloids and their derivatives.
Industry: Exploring the use of danaidone and related compounds in developing natural insect repellents and attractants
Comparison with Similar Compounds
Hydroxydanaidal: Another pyrrolizidine alkaloid derivative found in danaine butterflies.
Comparison: DANAIDON is unique in its role as a major sex pheromone component in danaine butterflies. While hydroxydanaidal and danaidal also play roles in chemical communication, danaidone is more prevalent and has a more significant impact on mating behavior .
Properties
IUPAC Name |
7-methyl-2,3-dihydropyrrolizin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6-2-4-9-5-3-7(10)8(6)9/h2,4H,3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFLNXOPXJMZTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)CCN2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10209446 | |
Record name | 1H-Pyrrolizin-1-one, 2,3-dihydro-7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10209446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6064-85-3 | |
Record name | 1H-Pyrrolizin-1-one, 2,3-dihydro-7-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006064853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrrolizin-1-one, 2,3-dihydro-7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10209446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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